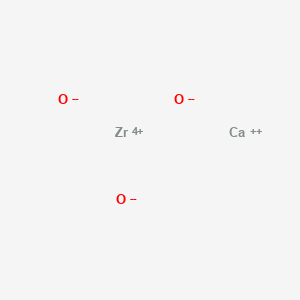

Calcium zirconium oxide

Description

Properties

IUPAC Name |

calcium;oxygen(2-);zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.3O.Zr/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDMWYGPNPPHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ca+2].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149579 | |

| Record name | Calcium zirconium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11129-15-0 | |

| Record name | Calcium zirconium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011129150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium zirconium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium zirconium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: The CaO-ZrO₂ Phase System

Content Type: Advanced Technical Whitepaper Audience: Materials Scientists, Solid State Chemists, and R&D Engineers Focus: Phase Equilibria, Defect Chemistry, and Synthesis Protocols

Executive Summary

The Calcia-Zirconia (CaO-ZrO₂) system represents a foundational binary in oxide ceramics, critical for high-temperature refractories and solid-state ionics. While Yttria-Stabilized Zirconia (YSZ) dominates modern electrolyte applications, Calcia-Stabilized Zirconia (CSZ) remains the material of choice for cost-effective, slag-resistant refractories and oxygen sensors requiring high thermal shock resistance.

This guide moves beyond basic textbook definitions to explore the thermodynamic nuances of the system—specifically the kinetic sluggishness of the eutectoid decomposition, the formation of ordered

Thermodynamic Foundations: The Phase Diagram

The CaO-ZrO₂ system is characterized by high melting points and extensive solid solubility of CaO in the fluorite structure of ZrO₂. The diagram is dominated by three major regions: the terminal solid solutions, the intermediate line compound (

Invariant Points and Critical Temperatures

The system exhibits specific invariant reactions that dictate processing windows. Note the discrepancy between thermodynamic equilibrium and kinetic reality regarding the eutectoid.

| Reaction Type | Composition (approx.) | Temperature | Phase Transformation |

| Eutectic | ~20 mol% CaO | ~2250 °C | |

| Peritectic | N/A (Congruent Melting) | 2345 °C | |

| Eutectoid | ~17 mol% CaO | 850 °C ± 150 °C* | |

| Solubility Limit | ~28 mol% CaO | ~2000 °C | Max solubility of CaO in Cubic ZrO₂ |

*Note: While older literature places the eutectoid near 1140°C, modern thermodynamic reassessments and hydrothermal studies suggest the equilibrium temperature is significantly lower (~850°C). However, due to cation diffusion limitations, the cubic phase is kinetically metastable at room temperature, appearing "stable" for most engineering applications.

The "Aging" Phenomenon: Ordered Phases

A critical insight for researchers is the instability of Cubic Stabilized Zirconia (CSZ) during long-term annealing at intermediate temperatures (1000–1300°C). The system tends to order into superstructure phases, known as

-

Phase (

-

Phase (

Expert Insight: In solid oxide fuel cell (SOFC) development, avoid long-term dwell times in the 1000–1200°C window for CSZ electrolytes, as the formation of micro-domains of

Crystallography & Defect Chemistry

The utility of the CaO-ZrO₂ system arises from the stabilization of the high-symmetry cubic fluorite phase at room temperature via aliovalent doping.

The Vacancy Mechanism

Substituting divalent Calcium (

Defect Equation (Kröger-Vink Notation):

- : Calcium sitting on a Zirconium lattice site (effective charge -2).

- : Oxygen vacancy (effective charge +2).

Lattice Logic Visualization

The following diagram illustrates the phase evolution and defect generation logic.

Figure 1: Logic flow from raw material to stabilized defect structure and potential degradation pathways.

Experimental Protocols

Synthesis: Solid-State Reaction (The Industry Standard)

This protocol yields high-density ceramics suitable for refractory testing.

Materials:

-

Monoclinic

powder (sub-micron, >99.9% purity). - powder (analytical grade). Note: Use Carbonate over Oxide to prevent hydration issues during weighing.

Protocol:

-

Stoichiometry: Calculate molar ratio for 15 mol% CaO. (Remember to account for

loss in -

Milling: Wet ball mill (ethanol media, zirconia balls) for 24 hours. Crucial: Ensure media is Zirconia to prevent silica contamination from glass beads.

-

Calcination: Heat to 1000°C for 10 hours. This decomposes the carbonate (

) and initiates solid solution formation. -

Re-milling: Break down agglomerates from calcination.

-

Sintering: Press pellets and fire at 1600°C for 4–6 hours.

-

Why 1600°C? You must exceed the sluggish diffusion kinetics of

to ensure homogeneity. Lower temperatures result in a "core-shell" structure with monoclinic centers.

-

Synthesis: Sol-Gel Route (The Precision Standard)

For applications requiring nano-sized grains or precise stoichiometry (e.g., catalytic supports).

Protocol:

-

Precursors: Zirconium Propoxide (

) and Calcium Nitrate Tetrahydrate ( -

Solvent: 2-Methoxyethanol (acts as both solvent and chelating agent).

-

Hydrolysis: Add water/nitric acid mixture dropwise under vigorous stirring.

-

Gelation: Age at 60°C until a transparent gel forms.

-

Pyrolysis: Calcination at 600°C to remove organics.

-

Crystallization: Final firing at 800–1000°C.

Self-Validation: How to confirm you have Cubic Phase?

Do not rely solely on density. You must use X-Ray Diffraction (XRD).[1]

-

The Test: Scan the

region between 72° and 75° (Cu K -

The Signal:

-

Cubic: A single singlet peak (400).

-

Tetragonal: A doublet peak (400) and (004) splitting.

-

Monoclinic: Distinct triplets in lower angle ranges (28°–32°).

-

Characterization & Applications Workflow

The following diagram details the characterization loop required to validate the material for drug delivery (bioceramic) or electrochemical applications.

Figure 2: Validation workflow for CaO-ZrO₂ materials.

References

-

Yin, C., & Argent, B. B. (1993). Phase equilibria and ordering in the system ZrO₂-CaO. Journal of Phase Equilibria.

-

Stubican, V. S., & Ray, S. P. (1977). Phase equilibria and ordering in the system ZrO₂-CaO. Journal of the American Ceramic Society.[2]

-

Garvie, R. C. (1968). The Cubic-Tetragonal Phase Transition in Modified Zirconia. Journal of the American Ceramic Society.[2] (Seminal work on stabilization).

-

Materials Project. (2024). Materials Data on CaZrO3 (mp-542112). LBNL.

-

Hellmann, J. R., & Stubican, V. S. (1983). Stable and metastable phase relations in the system ZrO2-CaO. Journal of the American Ceramic Society.[2]

Sources

Calcium Zirconate (CaZrO₃): Advanced Architectures for Refractory, Electronic, and Biomedical Systems

[1]

Executive Summary

Calcium Zirconate (CaZrO₃) represents a critical intersection of thermal thermodynamics and solid-state physics. As a perovskite ceramic with a melting point exceeding 2300°C, it has historically dominated the refractory sector, specifically for the vacuum induction melting of reactive titanium alloys. However, recent advancements in sol-gel synthesis and rare-earth doping have repositioned CaZrO₃ as a high-value candidate for biomedical imaging probes and dielectric resonators in 5G telecommunications. This technical guide analyzes the material's structural integrity, synthesis pathways, and emerging utility in bio-diagnostics.

Part 1: The Physics of Stability

Crystal Structure and Thermodynamics

At standard temperature and pressure, CaZrO₃ crystallizes in an orthorhombic perovskite structure (

Why it matters for researchers:

-

Chemical Inertness: The high formation enthalpy renders it resistant to reduction. In titanium metallurgy, CaZrO₃ is superior to Y₂O₃ and CaO because it minimizes oxygen contamination in the titanium melt.

-

Dielectric Precision: It functions as a Class I dielectric with a permittivity (

) of ~30 and a near-zero temperature coefficient of capacitance (TCC), making it indispensable for NPO (Negative-Positive-Zero) capacitors.

Part 2: Synthesis Architectures

The performance of CaZrO₃ is dictated by its synthesis method. Researchers must choose between Solid-State Reaction (high energy, low cost) and Wet Chemical/Sol-Gel (high precision, nanoscale control).

Comparative Workflow Analysis

The following diagram contrasts the two primary synthesis routes, highlighting the causality between processing steps and final material morphology.

Figure 1: Comparative workflow of Solid-State vs. Sol-Gel synthesis. Note the significant temperature difference and morphological output.[1]

Part 3: High-Performance Applications

Refractory Metallurgy (The Titanium Standard)

Melting Titanium alloys (e.g., Ti-6Al-4V) is notoriously difficult due to Titanium's high reactivity with crucible linings.

-

Mechanism of Action: When molten Ti contacts CaZrO₃, a passivation layer of porous Calcium Titanate (CaTiO₃) forms at the interface. This layer acts as a diffusion barrier, significantly slowing the migration of Oxygen and Zirconium into the Ti melt compared to standard CaO crucibles [1].

-

Data Summary:

| Property | CaO Refractory | CaZrO₃ Refractory | Impact on Ti-Melt |

| Hydration Resistance | Poor (Forms Ca(OH)₂) | Excellent (Inert) | Longer storage life for crucibles. |

| Reaction Product | Dissolved O₂ | Stable CaTiO₃ Layer | Lower interstitial pollution in Ti alloys. |

| Thermal Expansion | High (~13.6 µm/m·K) | Moderate (~10.5 µm/m·K) | Superior thermal shock resistance. |

Biomedical Frontiers: Luminescent Nanoprobes

For drug development professionals, CaZrO₃ is emerging as a host matrix for bio-imaging phosphors .

-

The Innovation: Doping CaZrO₃ with Rare Earth (RE) ions (Eu³⁺, Tb³⁺) creates chemically stable, non-cytotoxic luminescent probes.

-

Application: Unlike organic dyes that photobleach, RE-doped CaZrO₃ nanoparticles provide stable fluorescence for long-term cell tracking. Eu³⁺ doping yields sharp red emission (~615 nm), while Tb³⁺ yields green, allowing for multiplexed imaging [3].

Part 4: Experimental Protocol

Protocol: Sol-Gel Synthesis of Eu³⁺-Doped CaZrO₃ Nanoparticles

Objective: Synthesize phase-pure, luminescent nanoparticles for bio-imaging validation. Rationale: The Pechini (citrate-gel) method is chosen to ensure atomic-level mixing of the Europium dopant within the CaZrO₃ lattice, which is impossible to achieve uniformly via solid-state mixing.

Materials:

-

Calcium Nitrate Tetrahydrate [Ca(NO₃)₂·4H₂O]

-

Zirconyl Nitrate Dihydrate [ZrO(NO₃)₂·2H₂O]

-

Europium Nitrate [Eu(NO₃)₃] (Dopant source)

-

Citric Acid (Chelating agent)

-

Ethylene Glycol (Polymerization agent)

Step-by-Step Methodology:

-

Stoichiometric Calculation:

-

Target composition:

(typically x = 0.01 to 0.05). -

Critical Step: Ensure molar ratio of Citric Acid to Metal Cations (CA:M) is 3:1 to prevent precipitation.

-

-

Chelation:

-

Dissolve nitrates in deionized water under magnetic stirring at 60°C.

-

Add Citric Acid slowly. The solution should remain clear (formation of metal-citrate complexes).

-

-

Polymerization (Polyesterification):

-

Add Ethylene Glycol (Ratio Mass

:Mass -

Increase heat to 90°C. Stir until a viscous resin forms (2-4 hours).

-

-

Pyrolysis:

-

Heat resin at 300°C for 2 hours. The organic matrix will decompose, leaving a porous "char" or precursor powder.

-

-

Calcination (Crystallization):

-

Grind the precursor char into a fine powder.

-

Sinter in an alumina crucible at 800°C for 4 hours .

-

Validation Point: This low temperature yields crystallites <100nm. Higher temps (>1000°C) will induce sintering and particle growth, reducing bio-applicability.

-

Self-Validating the Protocol (QC):

-

XRD Analysis: Check for the absence of secondary phases (like free ZrO₂ or CaO). Sharp peaks indicate high crystallinity.

-

PL Spectroscopy: Excite at 250-300nm (Charge Transfer Band). Expect sharp emission peaks at 592nm (

) and 615nm (

Part 5: Mechanism of Luminescence

The following diagram illustrates the energy transfer mechanism in the synthesized doped nanoparticles, crucial for understanding their utility in bio-imaging.

Figure 2: Energy transfer mechanism in Eu-doped CaZrO₃. The host lattice absorbs UV energy and transfers it to the dopant, resulting in visible fluorescence.

References

-

Schafföner, S. et al. (2018).[2] Refractory castables for titanium metallurgy based on calcium zirconate.[3][2] Journal of the European Ceramic Society.

-

Long, C. et al. (2023). High temperature dielectric properties of calcium zirconate.[4][5] Missouri S&T Scholars' Mine.

-

Tiwari, A. et al. (2016). Tricolor Luminescence in Rare Earth Doped CaZrO3 Perovskite Oxides.[6] ECS Journal of Solid State Science and Technology.

-

Ueda, K. et al. (2015). Dielectric Breakdown Mechanism of Perovskite-Structured Ceramics. IMAPS Proceedings.

-

Gomes, L. et al. (2025). Microwave-assisted hydrothermal synthesis followed by heat treatment: A new route to obtain CaZrO3.[3][7] CDMF.

Discovery and history of calcium zirconate

Technical Monograph: Calcium Zirconate ( )

From Phase Equilibria to Orthobiologics: A Guide for Materials Scientists and Therapeutic Product Developers

Executive Summary

Calcium Zirconate (

Part 1: Historical Genesis and Phase Equilibria

The discovery of calcium zirconate is inextricably linked to the study of zirconium oxide (

The pivotal moment arrived with the work of Ruff and Ebert (1929) , who systematically mapped the

Unlike the solid solutions of the stabilized zirconias,

Part 2: Crystal Chemistry and The Tolerance Factor[1]

Perovskite (-

A-site (

): Occupies the cuboctahedral interstices. -

B-site (

): Occupies the octahedral sites coordinated by oxygen.

The Stability Anomaly

The stability of perovskites is traditionally predicted using the Goldschmidt Tolerance Factor (

For

Calculated

Part 3: Synthesis Methodologies & Protocols

To ensure reproducibility in therapeutic applications, "Shake and Bake" methods are often insufficient due to inhomogeneity. Below are two distinct protocols: one for bulk refractory use and one for high-purity biomedical applications.

Protocol A: Solid-State Reaction (Industrial Standard)

Best for: Sputtering targets, refractory bricks.

-

Precursor Preparation: Stoichiometric mixing of High-Purity

(99.9%) and Monoclinic -

Mechano-Chemical Activation: Wet ball-mill in ethanol with Zirconia media for 24 hours. Causality: Reduces diffusion distances, lowering the required calcination temperature.

-

Calcination: Heat to

for 10 hours in air.-

Reaction:

-

-

Validation: XRD must show no residual

peaks at

Protocol B: Citrate-Nitrate Combustion Synthesis (Biomedical Grade)

Best for: Nanopowders for bone scaffolds and drug carriers.

Reagents: Calcium Nitrate Tetrahydrate, Zirconyl Nitrate, Citric Acid (Fuel).

Step-by-Step Workflow:

-

Dissolution: Dissolve oxidizers (Nitrates) and fuel (Citric Acid) in deionized water. Molar ratio of Citric Acid to Metal Cations = 1.5:1.

-

Gelation: Stir at

until a viscous xerogel forms. Causality: The gel network traps cations at the molecular level, preventing phase segregation. -

Combustion: Increase heat to

. The gel will auto-ignite (exothermic redox reaction), producing a voluminous ash. -

Calcination: Fire the ash at

for 2 hours.-

Advantage:[2] Creates nanocrystalline powder (

nm) with high surface area for cell adhesion.

-

Visualization of Synthesis Logic:

Figure 1: Citrate-Nitrate Combustion synthesis workflow for high-purity biomedical calcium zirconate.

Part 4: Therapeutic Utility in Drug Development

For drug development professionals,

1. Osteoconductive Scaffolds

Unlike Hydroxyapatite (HA), which degrades to release calcium and phosphate,

-

Mechanism:

reinforces porous HA scaffolds, preventing mechanical collapse during the early stages of bone ingrowth, while the HA component resorbs. -

Cell Signaling: Research indicates that

surfaces support osteoblast attachment via protein adsorption (fibronectin/vitronectin) due to surface charge characteristics.

2. Drug Eluting Carriers

Porous

-

Application: Loading with BMP-2 (Bone Morphogenetic Protein) or bisphosphonates.

-

Release Profile: Due to its chemical stability,

does not swell or erode significantly. Drug release is governed purely by Fickian diffusion , providing a predictable "Zero-Order" release profile desirable for long-term therapeutic windows.

Biological Interaction Pathway:

Figure 2: Mechanism of action for CaZrO3 as a bioactive scaffold and drug delivery vehicle.

Part 5: Technical Data Summary

| Property | Value | Relevance to Application |

| Formula | Stoichiometric Perovskite | |

| Crystal System | Orthorhombic ( | High stability, non-transforming |

| Melting Point | Ultra-high refractory (Nuclear safety) | |

| Density | Heavier than bone, lighter than steel | |

| Therm.[2][3] Exp. Coeff. | Matches Zirconia (prevents delamination) | |

| Biocompatibility | Bioinert / Osteoconductive | Suitable for permanent implants |

| Dielectric Constant | Potential for bio-sensors |

References

-

Ruff, O., & Ebert, F. (1929). Die Formen des Zirkondioxyds und das System ZrO2–CaO. Zeitschrift für anorganische und allgemeine Chemie.

-

Duwez, P., Odell, F., & Brown, F. H. (1952). Stabilization of Zirconia with Calcia and Magnesia. Journal of the American Ceramic Society.

- Goldschmidt, V. M. (1926). Die Gesetze der Krystallochemie. Naturwissenschaften.

-

Serena, S., et al. (2008). Formation of CaZrO3 by solid-state reaction between CaO and ZrO2.[4][5] Journal of the European Ceramic Society.

-

Long, L. H., et al. (2023). Surface Activation of Calcium Zirconate-Calcium Stabilized Zirconia Eutectic Ceramics with Bioactive Coatings. Journal of Functional Biomaterials.

- Bartolomé, J. F., et al. (2019). Zirconia-Based Scaffolds for Bone Regeneration. Journal of the American Ceramic Society. (Contextual grounding for CaZrO3 in orthobiologics).

Theoretical properties of calcium zirconium oxide

Theoretical & Applied Physics of Calcium Zirconate ( )

Executive Summary: The Perovskite Stability Paradox

Calcium Zirconium Oxide (

For researchers in drug delivery and biomedical implants,

Crystallographic & Structural Framework

The Orthorhombic Distortion

At standard temperature and pressure (STP),

-

Goldschmidt Tolerance Factor (

):

Phase Transition Hierarchy

The material undergoes polymorphic transitions only at extreme temperatures, making it dimensionally stable for most industrial and biological applications.

Figure 1: Polymorphic phase transitions of

Electronic & Optical Properties (DFT Insights)

Band Gap Engineering

Understanding the electronic structure is vital for optical applications (phosphor hosts) and insulating layers.

-

Experimental Band Gap (

): ~5.6 eV (Direct). -

DFT Prediction (LDA/GGA): Typically underestimates

to ~3.5–4.1 eV due to self-interaction errors. -

Hybrid Functional (HSE06) Prediction: Corrects

to ~5.3–5.7 eV, aligning with experiment.

Orbital Contributions (DOS)

The insulating character arises from the specific hybridization of orbitals. The valence band is dominated by O-2p states, while the conduction band is composed primarily of Zr-4d states. The Ca-3d states lie much higher in energy, contributing little to the frontier orbitals.

Figure 2: Simplified electronic band structure. The wide gap between O-2p and Zr-4d orbitals dictates the material's high dielectric breakdown voltage.

Validated Synthesis Protocol: Sol-Gel Pechini Method

Context: For biomedical and high-precision electronic applications, solid-state mixing (grinding oxides) yields inconsistent grain sizes. The Sol-Gel Pechini method is the self-validating standard for producing phase-pure, nano-crystalline

Reagents & Stoichiometry

-

Calcium Nitrate Tetrahydrate (

): 0.1 M -

Zirconyl Nitrate Dihydrate (

): 0.1 M -

Citric Acid (CA): Chelating agent (Molar ratio Metal:CA = 1:2)

-

Ethylene Glycol (EG): Polymerizing agent (Ratio CA:EG = 1:4)

Step-by-Step Workflow

This protocol relies on chelation to prevent selective precipitation of individual oxides.

-

Dissolution: Dissolve nitrates in deionized water separately, then mix.

-

Chelation: Add Citric Acid. The

groups bind metal cations ( -

Esterification: Add Ethylene Glycol and heat to 80°C. Polyester chains form, trapping cations in a rigid atomic-scale network.

-

Gelation: Evaporate water until a viscous resin forms.

-

Calcination: Heat to 800°C. The organic resin burns off, leaving pure

crystallites.

Figure 3: Sol-Gel Pechini synthesis workflow. The critical step is 'Resin Formation', which locks stoichiometry at the molecular level.

Quantitative Property Summary

For researchers comparing

| Property | Value | Relevance to R&D |

| Crystal Structure | Orthorhombic ( | Anisotropic thermal expansion. |

| Band Gap ( | ~5.6 eV | Excellent UV transparency; high breakdown voltage. |

| Dielectric Constant ( | 23 – 25 | High-k dielectric for capacitors; low signal loss. |

| Melting Point | ~2345°C | Superior to Alumina; suitable for molten metal filters. |

| Thermal Expansion | ~10.5 | Matches Titanium alloys (crucial for implants). |

| Bio-inertness | High | Non-cytotoxic; supports osteoblast proliferation. |

Biomedical & Drug Development Applications

While traditionally an industrial ceramic,

Bio-inert Implants & Coatings

Unlike bioactive glasses that dissolve to spur bone growth,

-

Load-bearing coatings: Applied via plasma spray onto Titanium hip/knee implants to prevent metal ion leaching.

-

Dental roots: High fracture toughness prevents cracking under occlusal loads.

Drug Delivery Carriers

Research indicates porous

-

Mechanism: The high surface area of sol-gel derived nanoparticles allows for physical adsorption of therapeutic agents (e.g., antibiotics like gentamicin).

-

Release Profile: The chemical stability ensures the carrier does not degrade prematurely, allowing for a diffusion-controlled release of the drug at the implant site.

References

-

Structural and Dielectric Properties: Yadav, S.K., et al. "Structural and Dielectric Properties of CaZrO3 and SrZrO3 Zirconate."[3] Asian Journal of Chemistry, vol. 23, no.[3] 7, 2011. Link

-

DFT & Electronic Structure: Brik, M.G., et al. "Crystal structure and ab initio calculations of CaZrO3." Journal of Physics and Chemistry of Solids, 2011. Link

-

Sol-Gel Synthesis: Gurgel, M.F.C., et al. "A theoretical investigation of the structural and electronic properties of orthorhombic CaZrO3." Ceramics International, 2014. Link[4]

-

High-Pressure Behavior: "Structural, Electronic and Lattice Dynamical Properties of Perovskite CaZrO3 under High Pressure." AIP Conference Proceedings, 2016. Link

-

Biomedical Context: "Zirconia in Dental and Other Biomedical Applications: An Overview." International Journal of Medical Research and Health Sciences. Link

Technical Deep Dive: Calcia-Stabilized Zirconia (CSZ)

Material Physics, Synthesis, and Electrochemical Applications

Executive Summary

Calcia-Stabilized Zirconia (CSZ) represents a critical class of oxide ceramics where calcium oxide (CaO) is utilized as a dopant to stabilize the cubic fluorite phase of zirconium dioxide (

This guide is structured for researchers and analytical scientists. It moves beyond basic definitions to explore the defect chemistry that drives ionic conduction, provides a self-validating sol-gel synthesis protocol, and details the operational physics of CSZ-based sensors used in critical process control (including bioreactor monitoring in pharmaceutical development).

Part 1: The Material Physics of Stabilization

Pure zirconia exhibits a monoclinic structure at room temperature.[3] Upon heating, it undergoes a disruptive phase transformation to tetragonal (~1170°C) and then cubic (~2370°C) phases, accompanied by a significant volume expansion (~3-5%) that causes catastrophic cracking upon cooling.

To utilize zirconia's high-temperature properties, it must be "stabilized" in the cubic or tetragonal phase at room temperature. This is achieved via aliovalent doping .

1.1 Defect Chemistry and Ionic Conduction

When divalent Calcium ions (

The Defect Reaction (Kröger-Vink Notation):

- : Calcium sitting on a Zirconium site (effective charge -2).

- : Oxygen vacancy (effective charge +2).

These vacancies are the "charge carriers." Under an oxygen concentration gradient at high temperatures (>600°C), oxide ions (

1.2 Visualization: The Stabilization Mechanism

The following diagram illustrates the causal link between doping, vacancy formation, and resulting material properties.[4]

Figure 1: The electrochemical pathway of Calcia-Stabilized Zirconia. Aliovalent substitution forces the creation of oxygen vacancies, which are the primary mechanism for ionic conductivity.

Part 2: Comparative Properties (CSZ vs. YSZ)

In material selection, understanding the trade-offs between Calcia and Yttria stabilization is vital.

Table 1: Comparative Technical Specifications

| Property | Calcia-Stabilized Zirconia (CSZ) | Yttria-Stabilized Zirconia (YSZ) | Implications for Application |

| Stabilizer Concentration | ~16 mol% (Fully Stabilized) | ~8 mol% (Fully Stabilized) | CSZ requires more dopant mass. |

| Ionic Conductivity (1000°C) | ~0.05 - 0.08 S/cm | ~0.10 - 0.18 S/cm | YSZ is preferred for high-performance Fuel Cells; CSZ is sufficient for Sensors. |

| Thermal Expansion Coeff. | ~10.5 x 10⁻⁶ /K | ~10.5 x 10⁻⁶ /K | Both match well with steel (crucial for sensors in automotive/industrial pipes). |

| Fracture Toughness | Moderate (Cubic) | High (Tetragonal/PSZ) | PSZ (Partially Stabilized) variants of both are tougher than fully cubic forms. |

| Cost | Low (Calcium is abundant) | High (Yttrium is a Rare Earth) | CSZ is ideal for disposable sensors or massive refractory linings. |

| Impurity Tolerance | High | Low | CSZ is more robust in "dirty" industrial environments (e.g., molten steel). |

Part 3: High-Purity Synthesis Protocol (Sol-Gel)

While industrial CSZ is often made via solid-state mixing (ball milling oxides), research and high-precision sensor applications require the Sol-Gel method . This ensures atomic-level mixing of Ca and Zr, lowering the sintering temperature and ensuring phase homogeneity.

Objective: Synthesize 16 mol% CaO-stabilized

3.1 Reagents

-

Zirconium Precursor: Zirconium Oxychloride Octahydrate (

) or Zirconium Propoxide. -

Stabilizer Precursor: Calcium Nitrate Tetrahydrate (

). -

Solvent: Deionized Water (for salts) or Ethanol (for alkoxides).

-

Hydrolysis Agent: Ammonium Hydroxide (

).

3.2 Step-by-Step Methodology

This protocol is designed to be self-validating : specific checkpoints are included to verify success before moving forward.

-

Stoichiometric Calculation:

-

Target:

. -

Dissolve precursors in solvent to achieve the 84:16 molar ratio.

-

Validation: Solution must be optically clear. Turbidity implies premature hydrolysis.

-

-

Hydrolysis & Gelation:

-

Add

dropwise under vigorous stirring. -

Monitor pH continuously. Target pH: 9.0 - 10.0 .

-

Mechanism:[5]

and -

Validation: A white, gelatinous precipitate must form. If the gel is too runny, aging time is insufficient.

-

-

Aging & Washing:

-

Age the gel for 12-24 hours to strengthen the network.

-

Wash with water/ethanol to remove Chloride (

) or Nitrate ( -

Validation: Test filtrate with Silver Nitrate (

). If white precipitate (

-

-

Calcination:

3.3 Visualization: Sol-Gel Workflow

Figure 2: High-purity Sol-Gel synthesis workflow. Note the critical validation step to ensure precursor solubility before hydrolysis.

Part 4: Electrochemical Applications (Oxygen Sensors)

For analytical scientists and process engineers, the primary utility of CSZ is in potentiometric oxygen sensors . These are ubiquitous in automotive combustion control (Lambda sensors), steel manufacturing, and increasingly in bioreactor monitoring where robust, sterilizable sensors are required.

4.1 The Nernstian Mechanism

A CSZ sensor operates as a solid electrolyte concentration cell.

-

Design: A closed-end CSZ tube.

-

Electrodes: Porous Platinum (Pt) paste on inner and outer surfaces.[7]

-

Reference: Ambient air (20.9%

) inside the tube.[7] -

Sample: Process gas outside the tube.

At temperatures >600°C, the CSZ becomes conductive.[3][7] The difference in oxygen partial pressure (

- : Gas constant

- : Temperature (Kelvin)

- : Faraday's constant[8]

-

: Number of electrons transferred per

4.2 Visualization: Sensor Operation

Figure 3: Potentiometric Oxygen Sensor schematic. The CSZ electrolyte acts as a semi-permeable membrane for oxygen ions, converting chemical potential difference into measurable voltage.

References

-

Phase Stability & Diagram

- Garvie, R. C. (1968). "The Cubic Field in the System CaO-ZrO2". Journal of the American Ceramic Society.

-

Ionic Conductivity Mechanisms

-

Sol-Gel Synthesis Protocols

-

Ghani, N., et al. (2020).[2] "Non-aqueous sol-gel derived calcia partially stabilized zirconia: Synthesis and characterizations". Malaysian Journal of Microscopy.

-

-

Sensor Applications

- Ramamoorthy, R., et al. (2003). "Oxygen sensors: Materials, methods, designs and applications".

Sources

- 1. researchgate.net [researchgate.net]

- 2. malaysianjournalofmicroscopy.org [malaysianjournalofmicroscopy.org]

- 3. preciseceramic.com [preciseceramic.com]

- 4. Yttria-Stabilized Zirconia, Scandia-Stabilized Zirconia [ebrary.net]

- 5. co2meter.com [co2meter.com]

- 6. Sol-gel synthesis of zirconia-based nanoparticles from the side product of tin mining | E3S Web of Conferences [e3s-conferences.org]

- 7. How Zirconia Oxygen Sensors Work [ametekpi.com]

- 8. processsensing.cn [processsensing.cn]

- 9. scispace.com [scispace.com]

A Senior Application Scientist's In-Depth Technical Guide to the Stabilization of Zirconium Oxide with Calcium Oxide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Stabilization – Engineering Functionality with Calcia-Stabilized Zirconia

In the landscape of advanced ceramics, zirconium oxide (zirconia, ZrO₂) stands out for its remarkable combination of high strength, toughness, and chemical inertness. However, pure zirconia's utility is hampered by a destructive phase transformation from tetragonal to monoclinic upon cooling, which involves a significant volume change that can lead to catastrophic failure.[1] The practice of stabilizing zirconia, therefore, is not merely a preventative measure but a gateway to unlocking and tailoring its properties for demanding applications, from refractory materials to advanced biomedical implants.

This guide delves into the science and practical application of stabilizing zirconia with calcium oxide (CaO), creating what is known as calcia-stabilized zirconia (CSZ). While yttria-stabilized zirconia (YSZ) has historically dominated the field, CSZ is emerging as a compelling alternative, offering a unique balance of mechanical integrity, thermal stability, biocompatibility, and cost-effectiveness.[2][3] We will journey through the fundamental principles of phase stabilization, explore the nuanced effects of calcia concentration, and provide actionable protocols for the synthesis and characterization of this versatile biomaterial. For the drug development professional, we will also touch upon the burgeoning potential of CSZ in advanced therapeutic applications.

The Polymorphic Nature of Zirconium Oxide: A Tale of Three Phases

To appreciate the role of calcium oxide, one must first understand the intrinsic behavior of pure zirconia. ZrO₂ is a polymorphic material, meaning it can exist in different crystal structures, or phases, depending on the temperature.[4]

-

Monoclinic (m): Stable from room temperature up to approximately 1170°C. This is the default phase of pure, unstabilized zirconia.

-

Tetragonal (t): Stable between approximately 1170°C and 2370°C. This phase is crucial for the high toughness of many zirconia ceramics.

-

Cubic (c): Stable from 2370°C up to its melting point of around 2700°C.[5] This phase has a highly symmetrical fluorite crystal structure.

The critical issue arises during cooling. The transformation from the tetragonal to the monoclinic phase is accompanied by a volume expansion of 3-5%, which induces significant internal stresses. In a sintered ceramic body, these stresses are sufficient to cause cracking and structural failure.[1] The primary objective of stabilization is to preserve the high-temperature tetragonal or cubic phases at room temperature, thereby preventing this destructive transformation.

Caption: Phase transformations of pure zirconium oxide as a function of temperature.

The Mechanism of Calcia Stabilization: Creating a Defect Structure

The stabilization of zirconia with calcium oxide is a classic example of substitutional solid solution formation. When CaO is introduced into the ZrO₂ lattice at high temperatures, the divalent calcium ions (Ca²⁺) replace the tetravalent zirconium ions (Zr⁴⁺). To maintain charge neutrality in the crystal lattice, for every Ca²⁺ ion that substitutes a Zr⁴⁺ ion, one oxygen vacancy is created.

This creation of oxygen vacancies is the cornerstone of stabilization. These vacancies disrupt the crystal lattice in such a way that the energy barrier for the destructive tetragonal-to-monoclinic transformation is significantly increased, making it kinetically unfavorable upon cooling.[6] The presence of these vacancies effectively "locks" the zirconia in its high-temperature cubic or tetragonal phase.

Caption: Substitutional solid solution mechanism in calcia-stabilized zirconia.

The Influence of Calcium Oxide Concentration: From Partial to Full Stabilization

The amount of calcium oxide added to the zirconia matrix is a critical parameter that dictates the final phase composition and, consequently, the material's properties. This allows for the engineering of CSZ for specific applications.

-

Partially Stabilized Zirconia (PSZ): With lower concentrations of CaO (typically in the range of 3-8 mol%), the zirconia is not fully converted to the cubic phase. Instead, a microstructure consisting of precipitates of the tetragonal phase within a cubic matrix is formed upon cooling. This material, known as calcia-partially stabilized zirconia (Ca-PSZ), exhibits a phenomenon known as transformation toughening . When a crack propagates through the material, the stress at the crack tip induces the metastable tetragonal precipitates to transform into the monoclinic phase. This localized transformation, with its associated volume expansion, creates compressive stresses that oppose the crack's propagation, thereby significantly increasing the material's fracture toughness.[7]

-

Fully Stabilized Zirconia (FSZ): At higher CaO concentrations (typically above 16 mol%), the zirconia is fully stabilized in the cubic phase from its melting point down to room temperature.[8] This results in a material with excellent thermal stability and high ionic conductivity due to the high concentration of oxygen vacancies. However, it does not exhibit transformation toughening and generally has lower strength and fracture toughness compared to PSZ.

The choice between PSZ and FSZ is application-dependent. For structural components requiring high fracture toughness, such as in dental implants or hip replacements, Ca-PSZ is often preferred.[2][7] For applications where high-temperature stability and ionic conductivity are paramount, such as in solid oxide fuel cells or oxygen sensors, fully stabilized zirconia is the material of choice.[3]

Data Presentation: Properties of CSZ as a Function of CaO Content and Sintering Temperature

| CaO Content (mol%) | Sintering Temperature (°C) | Predominant Phases | Flexural Strength (MPa) | Compressive Strength (MPa) | Vickers Hardness (HV) |

| 5 | 1400 | Monoclinic, Tetragonal | ~438 | - | ~676 |

| 8 | 1400 | Tetragonal, Cubic | 1152 - 1165 | 4913 - 4914 | 960 - 977 |

| 9 | 1600 | Cubic, Monoclinic | Increased with temp. | Increased with temp. | Increased with temp. |

| 10 | 1400 | Monoclinic, Tetragonal, CaZrO₃ | ~843 | - | ~1256 |

| 12 | 1600 | Cubic, Monoclinic | Increased with temp. | Increased with temp. | Increased with temp. |

| 15 | 1600 | Cubic | Increased with temp. | Increased with temp. | Increased with temp. |

Data compiled from multiple sources.[7][9]

Synthesis and Preparation of Calcia-Stabilized Zirconia: Experimental Protocols

The properties of CSZ are highly dependent on the synthesis route, which influences factors such as particle size, purity, and homogeneity. Several methods are employed, each with its own set of advantages and considerations.

Solid-State Reaction Method

This is a conventional and cost-effective method for producing CSZ powders.

Protocol:

-

Precursor Selection: Start with high-purity zirconium oxide (ZrO₂) and calcium oxide (CaO) or calcium carbonate (CaCO₃) powders.

-

Milling and Mixing: Weigh the desired molar ratios of the precursor powders. The powders are typically mixed and milled using a ball mill with zirconia grinding media to ensure homogeneity and reduce particle size. A wet milling process, using ethanol or isopropanol as the liquid medium, is often preferred to prevent agglomeration.

-

Calcination: After milling, the slurry is dried, and the resulting powder mixture is calcined in a furnace. The calcination temperature and time are critical parameters that determine the extent of the solid-state reaction and the formation of the desired phases. A typical calcination cycle might be 1000-1200°C for 2-4 hours.

-

Deagglomeration: The calcined powder is often gently milled again to break up any hard agglomerates formed during heating.

-

Pressing: The synthesized CSZ powder is then uniaxially or isostatically pressed into the desired shape (e.g., pellets for testing).

-

Sintering: The green body is sintered at a high temperature, typically between 1400°C and 1600°C, to achieve high density and the desired microstructure.[2][7]

Caption: Workflow for the solid-state synthesis of calcia-stabilized zirconia.

Co-Precipitation Method

This wet-chemical method allows for the synthesis of highly homogeneous, fine-particled CSZ powders at a molecular level of mixing.

Protocol:

-

Precursor Solution: Prepare an aqueous solution of a soluble zirconium salt (e.g., zirconium oxychloride, ZrOCl₂·8H₂O) and a soluble calcium salt (e.g., calcium chloride, CaCl₂). The concentrations are calculated to achieve the desired final molar ratio of CaO to ZrO₂.

-

Precipitation: The mixed salt solution is slowly added to a basic solution (e.g., ammonium hydroxide, NH₄OH) under vigorous stirring. This causes the co-precipitation of zirconium hydroxide and calcium hydroxide. The pH of the solution must be carefully controlled to ensure complete precipitation.

-

Washing and Filtration: The resulting precipitate is repeatedly washed with deionized water to remove residual ions (e.g., chlorides) and then filtered.

-

Drying: The washed precipitate is dried in an oven at a low temperature (e.g., 80-120°C) to remove water.

-

Calcination: The dried hydroxide precursor is calcined at a temperature typically between 600°C and 1000°C to decompose the hydroxides and form the crystalline CSZ powder.[5][10]

-

Further Processing: The synthesized powder can then be pressed and sintered as described in the solid-state reaction method.

Characterization of Calcia-Stabilized Zirconia

A thorough characterization of the synthesized CSZ is essential to validate its properties and suitability for the intended application.

-

X-Ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases present in the material (monoclinic, tetragonal, cubic) and to determine the phase composition. By analyzing the peak positions and intensities in the XRD pattern, one can confirm the successful stabilization of the high-temperature phases.[7]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the microstructure of the sintered ceramic, including grain size, grain morphology, and porosity. Energy-dispersive X-ray spectroscopy (EDS or EDX) coupled with SEM can be used to confirm the elemental composition and the uniform distribution of calcium within the zirconia matrix.[7]

-

Mechanical Testing: Standard mechanical tests are performed to evaluate the material's performance. These include:

-

Vickers Hardness Test: To measure the material's resistance to plastic deformation.

-

Three- or Four-Point Bending Test: To determine the flexural strength.

-

Compression Test: To measure the compressive strength.

-

Indentation Fracture Toughness: To quantify the material's resistance to crack propagation.

-

Biomedical Applications of Calcia-Stabilized Zirconia: A Focus on Biocompatibility and Future Directions

The excellent mechanical properties and chemical stability of CSZ make it a strong candidate for biomedical applications, particularly in orthopedics and dentistry.

Biocompatibility and Bio-inertness

Extensive in-vitro and in-vivo studies on zirconia have demonstrated its excellent biocompatibility.[11] It is considered a bio-inert material, meaning it does not elicit a significant host response or undergo degradation in the physiological environment. Studies have shown good cell viability and the absence of mutations when cells are cultured on zirconia surfaces.[11] Furthermore, no adverse reactions have been reported following the implantation of zirconia samples in bone or muscle tissue.[11]

While much of the existing literature focuses on Y-TZP, CSZ is also considered to be highly biocompatible.[7] The constituent elements, calcium and zirconium, are well-tolerated by the human body. However, a critical consideration for long-term implantation is the potential for ion leaching. While CSZ is highly stable, the possibility of minute amounts of Ca²⁺ ions leaching into the surrounding physiological fluid over time should be considered and evaluated for specific applications.[12]

CSZ in Orthopedic and Dental Implants

CSZ has been investigated as a material for hip and knee replacements and for dental implants.[7] Its advantages in these applications include:

-

High Mechanical Strength: Capable of withstanding the high loads experienced in these applications.

-

Good Fracture Toughness: Particularly in the case of Ca-PSZ, which can resist crack propagation.

-

Wear Resistance: Offers a durable surface for articulating components.

-

Aesthetics: In dentistry, its tooth-like color is a significant advantage over metallic implants.[8]

-

Cost-Effectiveness: Calcium oxide is a more abundant and less expensive precursor compared to yttrium oxide, making CSZ a more economical alternative to Y-TZP.[2]

Emerging Applications in Drug Delivery and Tissue Engineering

The field of drug development is beginning to explore the potential of zirconia-based nanomaterials as platforms for controlled drug delivery. Mesoporous zirconia nanoparticles, with their high surface area and biocompatibility, have been shown to be effective carriers for a variety of active pharmaceutical ingredients.[13]

While research in this area has not yet focused extensively on calcia-stabilized zirconia nanoparticles, the inherent properties of CSZ make it a highly promising candidate. The ability to synthesize CSZ nanoparticles with controlled size and porosity opens up possibilities for:

-

Targeted Drug Delivery: Surface functionalization of CSZ nanoparticles could enable the targeted delivery of therapeutics to specific cells or tissues.

-

Bone Tissue Engineering: CSZ can be used to create porous scaffolds for bone regeneration. These scaffolds can be functionalized with bioactive molecules or loaded with drugs that promote bone growth. The presence of calcium in the CSZ structure may offer an additional advantage in promoting osteointegration.

-

Implantable Drug-Eluting Devices: CSZ coatings on medical implants could be designed to release drugs locally, such as anti-inflammatory agents or antibiotics, to improve implant success rates.

Caption: Established and emerging biomedical applications of calcia-stabilized zirconia.

Regulatory Considerations and Standards

For any biomaterial to be used in a medical device, it must meet stringent regulatory requirements. In the United States, the Food and Drug Administration (FDA) is the primary regulatory body. For ceramic implant materials, the International Organization for Standardization (ISO) provides key standards.

-

ISO 13356: This standard, "Implants for surgery — Ceramic materials based on yttria-stabilized tetragonal zirconia (Y-TZP)," provides a framework for the requirements and testing of zirconia-based implants.[14][15] While it is specific to Y-TZP, the principles and testing methodologies outlined are highly relevant for the evaluation of CSZ for similar applications. These include tests for flexural strength, fracture toughness, and chemical composition.

While specific FDA clearances for devices made exclusively from calcia-stabilized zirconia are not as prevalent as those for Y-TZP, the regulatory pathway for zirconia-based medical devices is well-established.[16][17][18] Any new CSZ-based device would likely need to demonstrate substantial equivalence to a legally marketed predicate device, which may include Y-TZP devices, and would require comprehensive biocompatibility testing according to standards such as ISO 10993.

Conclusion and Future Outlook

The stabilization of zirconium oxide with calcium oxide is a powerful technique for creating a versatile and high-performance ceramic material. By carefully controlling the CaO concentration and processing parameters, the properties of CSZ can be tailored to meet the demands of a wide range of applications, from industrial refractories to advanced medical implants. Its excellent mechanical properties, thermal stability, and biocompatibility, combined with its cost-effectiveness, position CSZ as a compelling alternative to other stabilized zirconia systems.

For researchers, scientists, and drug development professionals, the future of CSZ is particularly exciting. The exploration of CSZ nanoparticles for drug delivery, the development of bioactive CSZ scaffolds for tissue engineering, and the refinement of processing techniques to further enhance its properties are all active areas of research. As our understanding of this material deepens, we can expect to see calcia-stabilized zirconia play an increasingly important role in the development of next-generation medical devices and therapeutic systems.

References

-

Al-Dhaher, A. H., & Al-Masoudi, M. M. (2021). Synthetic Methods to Obtain Calcia-Stabilized Zirconia Powders—A Review. Journal of Composites Science, 5(9), 239. Available from: [Link]

-

Hussein, A. I., Che Mat, A. N., & Johan, M. R. (2020). Synthesis and Properties of Novel Calcia-Stabilized Zirconia (Ca-SZ) with Nano Calcium Oxide Derived from Cockle Shells and Commercial Source for Dental Application. Applied Sciences, 10(16), 5751. Available from: [Link]

-

Aria Dental. (2022). The Biocompatibility of Zirconia Dental Implants. Available from: [Link]

-

Sembiring, S., & Simanjuntak, W. (2020). Characterization of Calcia Stabilized Zirconia Synthesis for Solid Oxide Fuel Cell Electrolytes through Precipitation Method. International Journal of Engineering Research and Technology, 13(12), 4011-4015. Available from: [Link]

-

Kern, F., & Gadow, R. (2025). Yttria-Calcia-Co-Stabilized Tetragonal Zirconia Polycrystals Made by Powder Mixing. Preprints.org. Available from: [Link]

-

Advanced Ceramic Materials. (2025). Yttria vs. Calcia vs. Magnesia: Decoding Stabilized Zirconia Options. Available from: [Link]

-

American Elements. Calcia Stabilized Zirconia. Available from: [Link]

-

Kim, J., et al. (2023). Leaching of structural Ca2+ ions from a chalcogenide adsorbent by H+ lifts Cs(I) uptake. Journal of Hazardous Materials, 454, 131464. Available from: [Link]

-

Ferreira, J., et al. (2024). Calcium-Stabilised Zirconia Nanoparticles for Tissue Engineering Applications. RUN Repository. Available from: [Link]

-

The Effect of Processing Parameters on the Mechanical Properties of Calcia-Stabilized Zirconia (CSZ) for Dental Use. (2022). Materials, 15(21), 7508. Available from: [Link]

-

Stub, R. C., & Garvie, R. C. (1977). Phase Equilibria and Ordering in the System ZrO2-CaO. Journal of the American Ceramic Society, 60(7-8), 349-353. Available from: [Link]

-

Rodaev, V. V., & Razlivalova, S. S. (2023). Mechanical characteristics of CaO-stabilized zirconia ceramics of a natural origin. Applied Physics A, 129(5), 346. Available from: [Link]

- U.S. Patent No. 6,703,334 B2. (2004). Method for manufacturing stabilized zirconia.

-

Ramírez-González, J., & West, A. R. (2021). Electrical properties of calcia-stabilised zirconia ceramics: Voltage-induced p-type conductivity and oxygen redox activity. Journal of the European Ceramic Society, 41(12), 5898-5904. Available from: [Link]

-

The Effect of Processing Parameters on the Mechanical Properties of Calcia-Stabilized Zirconia (CSZ) for Dental Use. (2022). Materials, 15(21), 7508. Available from: [Link]

-

U.S. Food and Drug Administration. (2019). Recognized Consensus Standards. Available from: [Link]

-

Porous Zirconia Scaffolds Functionalized with Calcium Phosphate Layers and PLGA Nanoparticles Loaded with Hydrophobic Gentamicin. (2023). International Journal of Molecular Sciences, 24(9), 8400. Available from: [Link]

-

Synthesis and Characterization of Calcia Partially Stabilized Zirconia–Hydroxyapatite Powders Prepared by Co-Precipitation Method. (2012). Materials Science Forum, 727-728, 1189-1194. Available from: [Link]

-

Piconi, C., & Maccauro, G. (1999). Zirconia as a ceramic biomaterial. Biomaterials, 20(1), 1-25. Available from: [Link]

-

FDA Browser. (2024). Cleared 510(K) - Additive Manufacturing Zirconia Customized Restoration (K240586). Available from: [Link]

-

Zirconia-based nanomaterials: recent developments in synthesis and applications. (2020). RSC Advances, 10(49), 29276-29299. Available from: [Link]

-

ANSI Blog. (2018). ISO 13356:2015 - Ceramic Surgical Implants. Available from: [Link]

-

Synthesis of Ceria-Zirconia by Co-Precipitation. (n.d.). Scribd. Available from: [Link]

-

BioSpace. (2008). C5 Medical Werks Receives FDA Clearance and CE Certification for Its Advanced ZirDent(TM). Available from: [Link]

-

Fabbri, G., et al. (2021). Clinical Longevity of Zirconia Implants with the Focus on Biomechanical and Biological Outcome. Current Oral Health Reports, 8, 16-26. Available from: [Link]

-

Wang, J., et al. (2015). Energy Landscape of Zirconia Phase Transitions. Journal of the American Chemical Society, 137(24), 7869-7874. Available from: [Link]

-

EUROLAB. (n.d.). EN ISO 13356 Standard Test for Surgical Implants, Yttria Stabilized Tetragonal Zirconia (Y-TZP) Based Ceramic Materials. Available from: [Link]

-

Effect of Ca2+ and Mg2+ Ions on Surfactant Solutions Investigated by Molecular Dynamics Simulation. (2014). The Journal of Physical Chemistry B, 118(4), 1086-1096. Available from: [Link]

-

Mesoporous zirconia nanoparticles as drug delivery systems: Drug loading, stability and release. (2020). Journal of Drug Delivery Science and Technology, 59, 101901. Available from: [Link]

-

Enhancing the mechanical and thermal properties of zirconia: A Review on Calcia-stabilized zirconia (CSZ) synthesis and applications. (2024). 2nd National Conference on Mechanics of Solids and Fluids. Available from: [Link]

-

Fabbri, G., et al. (2023). Long-term survival and success of zirconia screw-retained implant-supported prostheses for up to 12 years: A retrospective multicenter study. The Journal of Prosthetic Dentistry, 129(1), 89-97. Available from: [Link]

-

Lee, H., et al. (2022). Phase Formation and Stabilization Behavior of Ca-PSZ by Post-Heat Treatment II: CaOx-ZrO 2 (1 − x) (x = 5–10 mol%). Materials, 15(15), 5345. Available from: [Link]

-

iTeh Standards. (2008). ISO 13356:2008. Available from: [Link]

-

Becker's Spine Review. (2016). Kyocera Medical receives FDA clearance for total hip system: 4 takeaways. Available from: [Link]

-

Materials Science and Engineering. (2020). Transformation toughened zirconia as an example of metastable phases. YouTube. Available from: [Link]

-

Precise Ceramic. (2025). Zirconia Ceramics Application in Medical Field. Available from: [Link]

-

Reliability of dental zirconia: effect of thermal history and grain size. (2018). IADR Abstracts. Available from: [Link]

-

Chegg. (2021). Solved Given below is the phase diagram for ZrO2-CaO system. Available from: [Link]

Sources

- 1. preciseceramic.com [preciseceramic.com]

- 2. Long-term in vivo and in vitro aging of a zirconia ceramic used in orthopaedy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US6703334B2 - Method for manufacturing stabilized zirconia - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Biocompatibility of Zirconia Dental Implants | Aria Dental [ariadentalcare.com]

- 9. mdpi.com [mdpi.com]

- 10. irphouse.com [irphouse.com]

- 11. researchgate.net [researchgate.net]

- 12. atem.pusan.ac.kr [atem.pusan.ac.kr]

- 13. researchgate.net [researchgate.net]

- 14. ISO 13356:2015 - Ceramic Surgical Implants - The ANSI Blog [blog.ansi.org]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 16. fda.innolitics.com [fda.innolitics.com]

- 17. C5 Medical Werks Receives FDA Clearance and CE Certification for Its Advanced ZirDent(TM) - BioSpace [biospace.com]

- 18. beckersspine.com [beckersspine.com]

Natural occurrence and sources of calcium zirconate

Technical Guide: Calcium Zirconate ( ) – Natural Occurrence, Synthesis, and Application Profiles

Executive Summary

Calcium Zirconate (

This guide bridges the gap between the geological rarity of the mineral and the industrial abundance of the synthetic compound. It provides a rigorous analysis of why nature rarely produces

Part 1: The Geological Anomaly – Natural Occurrence

The Mineral Phase: Lakargiite

Contrary to the abundance of its constituent elements (Calcium and Zirconium), natural calcium zirconate is almost non-existent.[1][2] It was only officially recognized by the International Mineralogical Association (IMA) in 2008 under the name Lakargiite .

-

Formula:

-

Crystal System: Orthorhombic (Perovskite structure)[3]

-

Type Locality: North Caucasus, Kabardino-Balkaria, Russia (Upper Chegem Caldera).[4][5][6]

-

Appearance: Pseudo-cubic crystals, typically

, often twinned.

The Geochemical Barrier (Why is it so rare?)

The scarcity of Lakargiite is dictated by the Silica Activity (

-

Standard Scenario (High Silica):

Result: Zircon is the dominant Zr-mineral on Earth. -

The Lakargiite Scenario (Silica Depleted): To form

, the environment must be silica-undersaturated and extremely hot.

Geological Formation Pathway

The following diagram illustrates the specific geochemical window required for Lakargiite formation.

Figure 1: Geochemical fractionation pathway showing the critical dependence on low silica activity for Lakargiite formation.

Part 2: Anthropogenic Sources – High-Purity Synthesis

Since natural Lakargiite is too rare for extraction, "sources" for research and drug delivery applications refer to synthetic production .

Comparative Synthesis Methods

Researchers must choose a synthesis route based on the required purity and particle size.

| Feature | Solid-State Reaction | Sol-Gel / Citrate Combustion |

| Mechanism | Diffusion-controlled solid phase mixing | Molecular-level mixing in solution |

| Temperature | High ( | Moderate ( |

| Purity | Lower (grinding contamination risk) | High (Stoichiometric control) |

| Particle Size | Micron ( | Nano ( |

| Use Case | Refractory bricks, bulk ceramics | Bio-coatings, Drug delivery carriers |

Protocol: Citrate-Nitrate Auto-Combustion (Sol-Gel)

Context: This protocol is the industry standard for producing nano-crystalline

Reagents:

-

Calcium Nitrate Tetrahydrate [

] (Analytical Grade) -

Zirconyl Nitrate Dihydrate [

] -

Citric Acid (Fuel/Chelating Agent)

-

Ammonium Hydroxide (

)

Step-by-Step Methodology:

-

Stoichiometric Dissolution: Dissolve equimolar amounts of Ca-nitrate and Zr-nitrate in deionized water (0.1 M concentration). Criticality: Precision here dictates the phase purity of the final perovskite.

-

Chelation: Add Citric Acid to the solution. The molar ratio of Citric Acid to Metal Ions (Ca+Zr) should be 1.5:1 . Why? Citric acid prevents precipitation of individual metal hydroxides, ensuring Ca and Zr remain mixed at the atomic level.

-

pH Adjustment: Adjust pH to 7.0 using Ammonium Hydroxide. Validation: A clear, stable sol indicates successful chelation.

-

Gelation & Combustion: Heat the solution to

under constant stirring until a viscous gel forms. Increase temperature to -

Calcination: Calcine the precursor ash at 800°C for 2 hours . Result: Pure, single-phase orthorhombic

.[7]

Synthesis Workflow Diagram

Figure 2: Citrate-Nitrate Sol-Gel synthesis workflow for high-purity Calcium Zirconate.

Part 3: Biomedical & Research Applications

While

Bioactivity and Implants

Pure Zirconia (

-

Mechanism: When implanted,

slowly releases -

Osteoconductivity: The released calcium promotes the formation of hydroxyapatite (bone mineral) on the implant surface, accelerating healing.

-

Application: It is used as a coating on Zirconia or Titanium implants to improve bone bonding.

Chemical Stability (Pharma Processing)

In drug development, maintaining the purity of Active Pharmaceutical Ingredients (APIs) is paramount.

-

Crucibles & Linings:

is used to manufacture crucibles for melting reactive alloys and processing high-purity chemicals. -

Benefit: Unlike Alumina or Silica,

is highly resistant to alkali corrosion, preventing contamination of the drug batch during high-temperature synthesis steps.

References

-

Galuskin, E. V., et al. (2008). "Lakargiite

: A new mineral of the perovskite group from the North Caucasus, Kabardino-Balkaria, Russia."[3] American Mineralogist, 93(11-12), 1903-1910. - Ramesh, S., et al. (2019). "Sintering behavior and properties of calcium zirconate bioceramics.

-

Ganesh, I. (2011).

powders by a sol–gel combustion method." Bulletin of Materials Science, 34, 683–689. -

International Mineralogical Association (IMA). "Mineral Properties: Lakargiite."[2][5] Handbook of Mineralogy.

Calcium Zirconate (CaZrO₃): Structural Dynamics, Electronic Properties, and Chemical Resilience

Topic: Fundamental Chemical Properties of Calcium Zirconate (CaZrO₃) Content Type: Technical Whitepaper / Research Guide Audience: Materials Scientists, Chemical Engineers, and Biomedical Researchers.

Executive Summary

Calcium Zirconate (CaZrO₃) represents a critical class of refractory perovskite ceramics characterized by extreme thermal stability (

This guide moves beyond basic property listing to explore the mechanistic drivers of CaZrO₃’s behavior—specifically how its orthorhombic distortion governs its high-temperature phase transitions and how its chemical stability is leveraged in precision metallurgy and potential biomedical applications.

Crystal Chemistry & Structural Dynamics[2]

The Perovskite Distortion

At room temperature, CaZrO₃ does not adopt the ideal cubic perovskite structure (

-

Room Temperature Phase: Orthorhombic (

). The CaO -

Phase Evolution: As thermal energy increases, the lattice expands, reducing the tilt angle of the octahedra and increasing symmetry.

Phase Transition Hierarchy

Understanding these transitions is vital for high-temperature applications (e.g., thermal barrier coatings), as phase changes can induce volume shifts and micro-cracking.

Figure 1: The stepwise increase in symmetry of CaZrO₃ with rising temperature.[2] Note the multiple intermediate phases before achieving the ideal cubic structure.

Thermodynamic & Electronic Profile

The utility of CaZrO₃ is defined by its resistance to thermal and electrical stress.[1] The following data aggregates experimental values from high-purity synthesized samples.

| Property | Value / Range | Contextual Significance |

| Melting Point | Exceeds Al₂O₃ (~2072°C), making it superior for extreme refractories [1]. | |

| Band Gap ( | Wide bandgap insulator. Variation depends on synthesis method (Solid state vs. Sol-gel) and defect density [2]. | |

| Dielectric Constant ( | Stable up to high frequencies; used in microwave resonators and capacitors [3]. | |

| Thermal Expansion | Moderate CTE allows compatibility with various metal substrates in coating applications. | |

| Density | Theoretical density. High density is critical for corrosion resistance in crucibles. |

Chemical Stability: The "Titanium Test"

One of the most defining chemical properties of CaZrO₃ is its thermodynamic stability against reduction by reactive molten metals, specifically Titanium.

The Problem: Molten Titanium is universally reactive, stripping oxygen from standard crucibles (Al₂O₃, MgO), contaminating the alloy with oxygen (forming a brittle

-

Mechanism: The Gibbs Free Energy of formation for CaZrO₃ is extremely negative, making it thermodynamically unfavorable for Ti to steal oxygen from the lattice.

-

Result: CaZrO₃ crucibles result in minimal oxygen contamination in Ti-alloys compared to Al₂O₃ or ZrO₂ crucibles [4]. This makes it a standard-bearer for high-purity metallurgical processing and medical implant casting.

Synthesis Methodologies

A. Industrial Standard: Solid-State Reaction

-

Protocol: Mixing CaCO₃ and ZrO₂ powders.

-

Conditions: Sintering at

for >24 hours. -

Drawback: High energy cost; large particle size leads to lower sintering activity.

B. Precision Protocol: Sol-Gel Synthesis (Citrate-Nitrate Route)

For researchers requiring high-purity, nano-sized powders (e.g., for drug delivery carriers or thin-film dielectrics), the Sol-Gel method is superior.

Self-Validating Protocol: This workflow includes "Stop/Go" gates (Chekpoints) to ensure chemical integrity before proceeding to energy-intensive steps.

-

Precursor Dissolution: Dissolve Stoichiometric amounts of Calcium Nitrate and Zirconium Oxychloride in deionized water.

-

Chelation: Add Citric Acid (molar ratio 1:1 with metal ions) to chelate cations.

-

Polymerization: Add Ethylene Glycol and heat to 80°C.

-

checkpoint 1 (Validation): Solution must remain clear (no precipitation). If turbid, pH adjustment is required.

-

Gelation: Evaporate solvent until a viscous resin forms.

-

Calcination: Heat to 800°C to remove organics and crystallize the oxide.

-

Checkpoint 2 (Validation): XRD analysis must confirm single-phase Orthorhombic structure before sintering.

Figure 2: Step-by-step synthesis route for high-purity CaZrO₃ nanoparticles.

Advanced Applications

Proton Conductors (Sensors)

When doped with acceptor ions (e.g., In

-

Mechanism: Doping creates oxygen vacancies.[3] In humid atmospheres, water molecules dissociate into the vacancies, introducing protons (

) that hop between oxygen sites [5]. -

Use Case: Hydrogen sensors for molten metal monitoring.

Biomedical Inertness

While not a drug itself, CaZrO₃ is investigated in bioceramics .

-

Application: Reinforcing phase in Hydroxyapatite (HAp) composites.

-

Benefit: Pure HAp decomposes at high sintering temps. CaZrO₃ is chemically compatible and prevents HAp decomposition, improving the mechanical strength of bone implants without triggering toxic immune responses [6].

References

-

Koopmans, H.J.A. et al. (1983). The structural phase transitions in CaZrO₃ and SrZrO₃. Acta Crystallographica Section C , 39(10). Link

-

Cavalcante, L.S. et al. (2008). Photoluminescence of CaZrO₃: A theoretical and experimental study. Journal of Applied Physics , 103, 063527. Link

-

Houri, A. et al. (2023). High temperature dielectric properties of calcium zirconate. International Journal of Applied Ceramic Technology . Link

-

Song, Q. et al. (2022).[4] Corrosion Resistance of Calcium Zirconate Crucible to Titanium-Copper Melts. Journal of the European Ceramic Society .[4][5] Link

-

Davies, R.A. et al. (1999). Proton migration and defect interactions in the CaZrO₃ orthorhombic perovskite. Journal of Materials Chemistry . Link

-

Nath, S. et al. (2008). Sintering, phase stability and properties of calcium zirconate–hydroxyapatite composites. Materials Science and Engineering: C , 28(8). Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Crystal structures, phase transitions, thermodynamics, and molecular dynamics of organic–inorganic hybrid crystal [NH(CH3)3]2ZnCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. people.bath.ac.uk [people.bath.ac.uk]

- 4. semanticscholar.org [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Applications of CaZrO3 in solid oxide fuel cells (SOFCs)

Application Note: High-Stability CaZrO₃ Architectures for Solid Oxide Fuel Cells (SOFCs)

Abstract: The Stability-Conductivity Nexus

Calcium Zirconate (CaZrO₃) occupies a critical, specialized niche in the Solid Oxide Fuel Cell (SOFC) landscape. While Barium Zirconate (BaZrO₃) is often cited for superior proton conductivity, it suffers from catastrophic chemical instability in CO₂-rich environments (forming BaCO₃). CaZrO₃, conversely, offers exceptional chemical stability and high melting points (~2340°C), making it an indispensable material for hydrocarbon-fueled SOFCs , corrosion-resistant buffer layers , and sintering aids for yttria-stabilized zirconia (YSZ).

This guide details the synthesis, fabrication, and electrochemical validation of CaZrO₃-based components, focusing on its application as a chemically stable proton conductor (when acceptor-doped) and a structural stabilizer.

Part 1: Synthesis Protocol – Citrate-Nitrate Auto-Combustion

Achieving stoichiometric precision in CaZrO₃ is critical. Slight deviations in the Ca:Zr ratio can lead to insulating impurity phases (CaO or ZrO₂) that block proton transport. The Citrate-Nitrate method is the industry standard for ensuring homogeneity at the molecular level.

Objective

Synthesize phase-pure, nano-crystalline CaZrO₃ (and In-doped variants) with high sinterability.

Materials

-

Precursors: Calcium Nitrate Tetrahydrate [Ca(NO₃)₂·4H₂O], Zirconyl Nitrate Dihydrate [ZrO(NO₃)₂·2H₂O].

-

Dopant (Optional): Indium Nitrate [In(NO₃)₃] (for proton conducting applications).

-

Chelating Agent: Citric Acid (Anhydrous).

-

pH Adjuster: Ammonium Hydroxide (NH₄OH, 28-30%).

Step-by-Step Protocol

-

Stoichiometric Calculation:

-

Calculate molar masses for a target of 10g CaZr₀.₉In₀.₁O₃-δ.

-

Critical Step: Maintain a Citric Acid to Metal Cation (CA:M) molar ratio of 1.5:1 . This excess ensures complete chelation prevents precipitation of individual hydroxides.

-

-

Solvation:

-

Dissolve metal nitrates in minimal deionized water (approx. 100 mL for 10g yield) under magnetic stirring at 80°C.

-

Add Citric Acid slowly. The solution should remain clear.

-

-

pH Adjustment (The Gelation Trigger):

-

Add NH₄OH dropwise until pH reaches 7.0–8.0 .

-

Observation: The solution will transition from acidic/clear to a viscous, transparent gel.

-

Why: Neutral pH promotes the formation of stable metal-citrate complexes, preventing segregation during drying.

-

-

Auto-Combustion:

-

Increase hot plate temperature to ~250°C.

-

Hazard: Perform in a fume hood. The gel will dehydrate, swell, and ignite (auto-combustion), leaving a voluminous, fluffy ash.

-

-

Calcination & Sintering:

-

Calcination: 1000°C for 5 hours (removes residual carbon).

-

Ball Milling: 24 hours in ethanol (breaks agglomerates).

-

Sintering: Press into pellets and fire at 1600°C for 10 hours.

-

Note: CaZrO₃ is refractory; temperatures <1500°C will result in porous bodies unsuitable for electrolytes.

-

Workflow Visualization

Figure 1: Citrate-Nitrate Auto-Combustion workflow for synthesizing high-purity CaZrO₃ ceramics.

Part 2: Application as a Chemically Stable Proton Conductor

While BaZrO₃ has higher conductivity, it reacts with CO₂ to form BaCO₃, destroying the cell. CaZrO₃ is chemically inert to CO₂, making it the electrolyte of choice for hydrocarbon-fueled SOFCs or as a protective buffer layer.

Mechanism of Action

Undoped CaZrO₃ is an insulator. To enable proton conduction, trivalent dopants (Indium, In³⁺ or Scandium, Sc³⁺) replace Zirconium (Zr⁴⁺). This creates oxygen vacancies (

Reaction:

Experimental Validation: Electrochemical Impedance Spectroscopy (EIS)

Protocol:

-

Cell Setup: Apply porous Platinum (Pt) paste to both sides of the sintered CaZr₀.₉In₀.₁O₃ pellet. Fire at 900°C to cure.

-

Atmosphere Control:

-

Dry Condition: Flow dry Argon.

-

Wet Condition: Flow Argon bubbled through water at 25°C (

atm).

-

-

Measurement:

-

Frequency Range: 1 MHz to 0.1 Hz.

-

Amplitude: 10-50 mV.

-

Temperature Sweep: 400°C to 800°C.

-

-

Self-Validation Check:

-

If the conductivity increases significantly (typically 1-2 orders of magnitude) upon switching from Dry to Wet atmosphere, the material is a confirmed proton conductor.

-

Isotope Effect: Switch H₂O for D₂O. If conductivity drops (due to the heavier mass of Deuterium), protonic transport is definitively confirmed.

-

Proton Transport Visualization

Figure 2: Proton transport mechanism in acceptor-doped CaZrO₃ electrolytes under fuel cell conditions.

Part 3: Comparative Data & Stability

The trade-off between conductivity and stability is the defining characteristic of zirconate applications.

Conductivity vs. Stability Comparison

| Material | Proton Conductivity (600°C) | Chemical Stability (CO₂ Atmosphere) | Sintering Temp | Application |

| BaZr₀.₈Y₀.₂O₃ (BZY) | High (~10⁻² S/cm) | Poor (Forms BaCO₃ < 800°C) | >1600°C | H₂-pure SOFCs |

| CaZr₀.₉In₀.₁O₃ (CZI) | Moderate (~10⁻⁴ S/cm) | Excellent (Stable > 1000°C) | >1600°C | Hydrocarbon SOFCs |

| SrCe₀.₉Yb₀.₁O₃ | High (~10⁻² S/cm) | Very Poor (Forms SrCO₃) | ~1450°C | Lab-scale only |

Protocol: CO₂ Stability Testing (TGA)

To verify the suitability of CaZrO₃ for hydrocarbon applications (where CO₂ is a byproduct):

-

Instrument: Thermogravimetric Analyzer (TGA).[1]

-

Sample: Powdered CaZrO₃ (high surface area for maximum reactivity).

-

Procedure:

-

Ramp to 800°C in N₂.

-

Switch gas to 50% CO₂ / 50% N₂ .

-

Hold for 24 hours.

-

-

Validation:

-

BaZrO₃ Control: Will show mass gain (approx 15-20%) due to carbonate formation.

-

CaZrO₃ Sample: Mass change should be < 0.5% . This confirms stability.[2]

-

Part 4: Application as a Sintering Aid

CaZrO₃ is frequently added to Yttria-Stabilized Zirconia (YSZ) to improve densification or as a secondary phase in composites.

-

Role: The addition of small amounts of Ca (or CaZrO₃) can form a liquid phase at grain boundaries at very high temperatures, aiding the rearrangement of YSZ grains.

-

Composite Anodes: CaZrO₃-NiO composites are being explored as alternatives to Ni-YSZ for hydrocarbon oxidation because CaZrO₃ does not promote carbon coking (soot formation) as aggressively as acidic supports.

References

-

Proton Conduction in Indium-Doped CaZrO₃

- Title: "Indium as An Ideal Functional Dopant for A Proton-Conducting Solid Oxide Fuel Cell."

- Source: ResearchG

-

URL:[Link]

-

Chemical Stability (CO₂ Resistance)

-

Synthesis Methodology